molecular formula C13H15ClN2 B8731901 4-(5-chloro-[1H]-indol-3-yl)-piperidine

4-(5-chloro-[1H]-indol-3-yl)-piperidine

Cat. No.: B8731901
M. Wt: 234.72 g/mol
InChI Key: MVDXZCKFTCOBAO-UHFFFAOYSA-N
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Description

4-(5-chloro-[1H]-indol-3-yl)-piperidine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound includes a chlorine atom at the 5th position and a piperidin-4-yl group at the 3rd position of the indole ring, making it a unique and interesting compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-[1H]-indol-3-yl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with piperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-[1H]-indol-3-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of 5-chloro-3-(piperidin-4-yl)-1H-indoline.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

4-(5-chloro-[1H]-indol-3-yl)-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-[1H]-indol-3-yl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Another compound with a similar structure but different core ring system.

    5-chloro-3-(piperidin-4-yl)-1H-indazole: Similar structure with an indazole core instead of indole.

Uniqueness

4-(5-chloro-[1H]-indol-3-yl)-piperidine is unique due to its specific substitution pattern and the presence of both chlorine and piperidin-4-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

5-chloro-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H15ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2

InChI Key

MVDXZCKFTCOBAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crude 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 8a (26 g) was dissolved in glacial acetic acid (330 ml) and PtO2 (0.7 g) was added. The mixture was hydrogenated in a Parr apparatus at 3 atm. for 5 hours. The catalyst was filtered off and excess acetic acid evaporated in vacuo. Water was added and pH was adjusted to >9 by addition of diluted aqueous NH4OH. Extraction with ethyl acetate (2×200 ml) and work-up of the combined organic phases yielded 19 g of crude title compound as a visceous oil.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(5-Chloro-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (3.4 g, 10.2 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 3.5 g (97%) of a white solid as a TFA salt. MS (electrospray): exact mass calculated for C12H15ClN2, 234.09; m/z found, 235.1 [M++H].
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

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